molecular formula C24H40O8S B164214 7-Sulfocholic acid CAS No. 60320-05-0

7-Sulfocholic acid

Cat. No. B164214
CAS RN: 60320-05-0
M. Wt: 488.6 g/mol
InChI Key: RRVLNNMINXAIKC-OELDTZBJSA-N
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Description

7-Sulfocholic acid, also known as 7-sulfocholate or cholic acid 7-sulfate, is a metabolite of the primary bile acid cholic acid . It is produced by the conjugation of a sulfate group with the hydroxy group at position 7 of cholic acid in the liver and gut .


Molecular Structure Analysis

The molecular formula of 7-Sulfocholic acid is C24H40O8S . It has an average mass of 488.635 Da and a mono-isotopic mass of 488.244385 Da .


Physical And Chemical Properties Analysis

7-Sulfocholic acid has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 121.6±0.4 cm3 . It has 8 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds . Its polar surface area is 150 Å2, and its polarizability is 48.2±0.5 10-24 cm3 . Its surface tension is 61.4±5.0 dyne/cm, and its molar volume is 364.7±5.0 cm3 .

Scientific Research Applications

1. Insights into Perfluorinated Sulfonic-Acid Ionomers

Recent developments in perfluorinated sulfonic-acid (PFSA) membranes, which are closely related to sulfonic acids like 7-sulfocholic acid, have been summarized. These ionomers play a key role in emerging technologies and present both scientific challenges and opportunities. This research is significant in bridging electrochemistry and polymer physics and includes advancements in in situ characterization techniques and multiphysics computation models (Kusoglu & Weber, 2017).

2. Bile Acid Sulfonate and Alkylated Bile Acid Analogs

The study explores the effects of sulfonate analogs of cholic, chenodeoxycholic, and ursodeoxycholic acid on taurocholate absorption and cholesterol 7α-hydroxylase activity. This research provides insights into how bile acid sulfonates influence cholesterol and bile acid metabolism, similar to taurine conjugated bile acids (Kim et al., 2000).

3. Electrophilic Sulfonation Studies

Research on electrophilic sulfonation and cyclisation orientation with aminofluorene and aminofluorene-7-sulfonic acid offers significant insights. This includes the synthesis of 2-aminofluorene-7-sulfonic acid and derived sulfonamides, contributing to the understanding of polysubstitution reactions (Benz, Doré, & Fleury, 1970).

4. Sulfonic Acid as a Protogenic Group in PEM Fuel Cells

A critical comparison of sulfonic acid and other compounds as protogenic groups for PEM fuel cell electrolytes operating at intermediate temperatures and low humidification. This research discusses the potentials and limits of sulfonic acid functionalized compounds, important for fuel cell technology (Schuster et al., 2005).

5. Detoxification of Lithocholic Acid

The study investigates lithocholic acid, a monohydroxy, secondary bile acid, and its detoxification, which is relevant to understanding the role of sulfonation in drug hepatotoxicity. The research highlights the detoxification mechanisms, including sulfation, in different species (Hofmann, 2004).

6. Sulfonated Polymer for Inflammatory Bowel Disease

Sulfasalazine (SASP), used in inflammatory bowel disease treatment, is a polymer that undergoes reductive cleavage to release 5-aminosalicylic acid (5-ASA). This research provides insights into the development of polymers for targeted drug delivery in treating bowel diseases (Brown et al., 1983).

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVLNNMINXAIKC-OELDTZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185040
Record name (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Sulfocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Sulfocholic acid

CAS RN

60320-05-0
Record name (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60320-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Sulfocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KY Tserng, PD Klein - Steroids, 1979 - Elsevier
… 7-Sulfotaurocholic acid, disodium salt, IX: A stirred suspension of 7-sulfocholic acid, disodium salt, VII (533 mg, 1 mnol), taurine (138 mg, 1.1 nmol), and EEDQ (346 mg, 1.4 mmol) in 4 …
Number of citations: 12 www.sciencedirect.com
P Feng, Q Li, H Sun, J Gao, X Ye, Y Tao, Y Tian… - Frontiers in …, 2022 - frontiersin.org
… Untargeted metabolomic analyses revealed that FA increased 7-sulfocholic acid, but reduced the levels of Taurochenodeoxycholate-7-sulfate, LysoPC 20:4 (8Z, 11Z, 14Z, 17Z), LysoPC …
Number of citations: 2 www.frontiersin.org
Q Wang, K Xu, X Cai, C Wang, Y Cao… - Journal of Agricultural …, 2023 - ACS Publications
… Nontargeted metabonomics and targeted metabonomics confirmed a significant increase in the bile acids and their metabolites (7-sulfocholic acid, stercobilin, chenodeoxycholic acid 3-…
Number of citations: 2 pubs.acs.org
X Wei, M Wang, S Shi, M Jiang, Z Wang… - … of Chromatography B, 2022 - Elsevier
… For example, Marvinbryantia was positively correlated with leukotriene F4, 7-Sulfocholic acid, PC (22:6/P-18:1), while Ruminiclostridium_1 displayed a strong negative correlation with …
Number of citations: 2 www.sciencedirect.com
R Zhang, T Huang, Q Zhang, Y Yao, C Liu, C Lin… - … of Pharmaceutical and …, 2020 - Elsevier
Intrahepatic cholestasis is a clinical syndrome of liver damage with systemic circulation and intrahepatic accumulation of excessive toxic bile acids without effective therapeutic methods …
Number of citations: 28 www.sciencedirect.com
SS Zhou, KKW Auyeung, KM Yip, R Ye, ZZ Zhao… - Phytomedicine, 2020 - Elsevier
… at m/z 487.2373 (t R 8.91) was calculated as C 24 H 39 O 8 S with mass accuracy less than 5 ppm, which corresponded to the deprotonated molecular ions [M−H] − of 7-sulfocholic acid. …
Number of citations: 25 www.sciencedirect.com
M Goudarzi, TD Mak, JP Jacobs… - Radiation …, 2016 - meridian.allenpress.com
… acid, 7-sulfocholic acid and 12-ketodeoxycholic acid, (Fig. 4). The taurine and the sulfur-conjugated primary bile acids, taurocholic acid and 7-sulfocholic acid showed increasing levels …
Number of citations: 71 meridian.allenpress.com
X Zhou, SJ Pak, D Li, L Dong, F Chen, X Hu, L Ma - Foods, 2023 - mdpi.com
… , and undecylenic acid) and bile acids (7-sulfocholic acid), which are closely related to lipid … lipid mediator and agonist of PPAR [46], and 7-sulfocholic acid, lithic cholic acid (LCA) [47], …
Number of citations: 1 www.mdpi.com
W Jia, Q Tang, Y Zou, Y Yang, W Wu… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… This is consistent with our findings, where we found that Alistipes were significantly and negatively correlated with 7-Sulfocholic acid, 12-Ketodeoxycholic acid, and Cholic acid. …
Number of citations: 6 www.ncbi.nlm.nih.gov
JP Jacobs, M Goudarzi, N Singh, M Tong… - Cellular and molecular …, 2016 - Elsevier
… Two bile acids, 7-sulfocholic acid and chenodeoxycholic acid sulfate, were associated with … primary bile acid) and a sulfated derivative (7-sulfocholic acid), as well as taurine-conjugated …
Number of citations: 171 www.sciencedirect.com

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